Bienvenue dans la boutique en ligne BenchChem!

2-Fluoro-3-hydroxybutanedioic acid

fumarase inhibition malic dehydrogenase inhibition competitive inhibitor

2-Fluoro-3-hydroxybutanedioic acid (CAS 685‑65‑4), commonly referred to as DL‑β‑fluoromalic acid or 3‑fluoromalate , is a fluorinated dicarboxylic acid that functions as a competitive inhibitor of fumarase (fumarate hydratase, EC 4.2.1.2) and malic dehydrogenase. Unlike the native substrate malate, the compound is not metabolized by several key TCA‑cycle enzymes, enabling its use as a non‑metabolizable probe in metabolic flux and membrane‑transport studies.

Molecular Formula C4H5FO5
Molecular Weight 152.077
CAS No. 685-65-4
Cat. No. B2391239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-hydroxybutanedioic acid
CAS685-65-4
Molecular FormulaC4H5FO5
Molecular Weight152.077
Structural Identifiers
SMILESC(C(C(=O)O)F)(C(=O)O)O
InChIInChI=1S/C4H5FO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,(H,7,8)(H,9,10)
InChIKeyFJOQIMHGSNFURE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3-hydroxybutanedioic acid (CAS 685-65-4): A Fluorinated Malate Analog for Enzyme and Transport Studies


2-Fluoro-3-hydroxybutanedioic acid (CAS 685‑65‑4), commonly referred to as DL‑β‑fluoromalic acid or 3‑fluoromalate [1], is a fluorinated dicarboxylic acid that functions as a competitive inhibitor of fumarase (fumarate hydratase, EC 4.2.1.2) and malic dehydrogenase [2]. Unlike the native substrate malate, the compound is not metabolized by several key TCA‑cycle enzymes, enabling its use as a non‑metabolizable probe in metabolic flux and membrane‑transport studies. Commercially sourced material is typically supplied at ≥95 % purity (CAS 685‑65‑4, the racemic mixture) , while stereochemically defined enantiomers such as (2R,3R)‑3‑fluoromalate are available for specialized applications .

Why 2‑Fluoro‑3‑hydroxybutanedioic acid Cannot Be Replaced by Malate, Malonate, or Other Halogenated Analogs


Simple substitution of 2‑fluoro‑3‑hydroxybutanedioic acid by malate, malonate, or the chlorinated analog chloromalate fails because these compounds exhibit fundamentally different enzyme‑inhibition spectra, substrate turnover, and metabolic stability. Malate is rapidly consumed by malate dehydrogenase and the malic enzyme, preventing sustained pharmacological blockade [1]; malonate selectively inhibits succinate dehydrogenase (Ki ≈ 34 µM in some systems [2]) but neither fumarase nor the mitochondrial malate carrier; 2,2‑difluorosuccinate is a slow substrate for succinate dehydrogenase (Vmax only 0.25 % of succinate [3]) but does not target the malate transport machinery; chloromalate (Km = 0.67 mM with meso‑tartrate dehydrogenase [4]) differs markedly in kinetic behavior from the fluorinated analog (Km = 0.024 mM [4]). Only the fluorinated malate analog simultaneously inhibits fumarase, malic dehydrogenase, and the mitochondrial malate carrier while remaining metabolically inert in key assay contexts, making it uniquely suited for studies that require simultaneous interrogation of TCA‑cycle enzyme activity and C4‑dicarboxylate transport.

Quantitative Differentiation Evidence: 2‑Fluoro‑3‑hydroxybutanedioic acid vs. Closest Analogs


Dual Competitive Inhibition of Fumarase and Malic Dehydrogenase: Krasna (1961) vs. Malonate and Chloromalate

DL‑β‑Fluoromalic acid isomer B acts as a competitive inhibitor of both fumarase (fumarate hydratase) and malic dehydrogenase, whereas isomer A is inactive [1]. In contrast, malonate competitively inhibits only succinate dehydrogenase (Ki ≈ 34 µM in N‑acetylimidazole‑protection assays [2]) but does not inhibit fumarase or malic dehydrogenase, and chloromalate is a substrate for meso‑tartrate dehydrogenase (Km = 0.67 mM [3]) rather than a dual inhibitor of these TCA‑cycle enzymes. The fluorinated analog thus provides a unique two‑enzyme blockade that is unavailable from the more common malonate or the chlorinated variant.

fumarase inhibition malic dehydrogenase inhibition competitive inhibitor TCA cycle probe

Fluoromalate as a Specific Inhibitor of the Mitochondrial Malate Carrier: Quantitative Substrate Utilization Suppression in Isolated Hepatocytes

In isolated rat hepatocytes incubated in bicarbonate medium, fluoromalate—a specific inhibitor of both malate dehydrogenase and the mitochondrial malate carrier—suppressed ethanol oxidation by 23 %, glycerol uptake by 20 %, and sorbitol uptake by 42 %, while its inhibitory action was much smaller in phosphate medium [1]. By comparison, difluoro‑oxaloacetate (an aspartate aminotransferase inhibitor) exhibited only about half the inhibitory activity of fluoromalate, and the two inhibitors in combination were less effective than fluoromalate alone [1]. Neither malonate nor 2,2‑difluorosuccinate has been reported to inhibit the malate carrier at comparable concentrations, highlighting fluoromalate’s unique ability to block intercompartmental reducing‑equivalent shuttles.

malate carrier inhibitor mitochondrial transport hepatocyte metabolism reducing‑equivalent translocation

3300‑Fold Slower Turnover by Malic Enzyme: Kinetic Differentiation from the Natural Substrate Malate

(2R,3R)‑erythro‑Fluoromalate serves as a slow alternate substrate for chicken liver malic enzyme. The Km for erythro‑fluoromalate is similar to that of malate, but the turnover number (kcat) with NADP is 3300‑fold slower [1]. With the alternative cofactor 3‑acetylpyridine‑NADP (APADP), activity is 5.5‑fold faster than with NADP, yet still dramatically slower than the native reaction. Deuterium‑isotope effects on V/K (1.39 with NADP; 3.32 with APADP) and 13C isotope effects at C‑4 (1.0490 unlabeled; 1.0364 deuterated) establish a stepwise mechanism that contrasts with the concerted mechanism proposed for malate with APADP [1]. The (2R,3S)‑threo isomer, by contrast, is not a substrate for malic enzyme, demonstrating stereochemical stringency.

malic enzyme kinetics slow substrate isotope effect mechanistic enzymology

Bacterial C4‑Dicarboxylate Transport Probe: 30‑Fold Intracellular Accumulation Without Detectable Metabolism

In Bacillus subtilis, 3‑fluoro‑L‑erythro‑[1,2‑14C2]malate accumulated intracellularly more than 30‑fold from the surrounding medium, with no detectable metabolic products formed inside the cells [1]. L‑Malate competitively inhibited transport of the fluorinated analog, and the analog itself acted as a competitive inhibitor of L‑malate uptake [1]. Cells grown in yeast extract supplemented with 5 mM L‑malate exhibited a 10‑fold increase in transport affinity toward the fluorinated probe relative to unsupplemented cells [1]. The native substrate L‑malate, by contrast, is rapidly metabolized upon uptake, confounding transport measurements. The apparent Km for L‑malate uptake in B. subtilis is approximately 0.4 mM [2], providing a kinetic baseline against which the fluorinated analog’s competitive behavior is assessed.

C4‑dicarboxylate transport Bacillus subtilis non‑metabolizable probe membrane transport kinetics

Stereospecific KM Differentiation Among Halogenated Malate Analogs: meso‑Tartrate Dehydrogenase Substrate Selectivity

With meso‑tartrate dehydrogenase (EC 1.3.1.7), (2R,3R)‑3‑fluoromalate exhibits a KM of 0.024 mM, which is substantially lower than the KM values of the corresponding bromo‑ (0.27 mM), chloro‑ (0.67 mM), and iodo‑malate (0.06 mM) analogs [1]. This represents a 28‑fold higher apparent affinity compared to the chlorinated analog and an 11‑fold advantage over the brominated species. The (2R,3S)‑3‑fluoromalate diastereomer shows a KM of 0.019 mM [2], confirming that enzymatic recognition is sensitive to both halogen identity and stereochemistry. These data establish fluoromalate as the highest‑affinity halogenated substrate for this enzyme class.

meso‑tartrate dehydrogenase halogenated substrate KM comparison stereospecificity

Non‑Enzymatic Decomposition to Oxaloacetate and HF: A Mechanistic Differentiator from the Chlorinated and Non‑Halogenated Series

2‑Fluoromalic acid is chemically unstable and decomposes non‑enzymatically to oxaloacetate and hydrogen fluoride [1]. This instability is mechanistically significant: when fluorofumarate is hydrated by fumarase, the product distribution of L‑threo‑β‑fluoromalate to oxaloacetate is approximately 1 : 16, reflecting preferential elimination of HF [2]. The chlorinated analog, L‑threo‑chloromalic acid, does not undergo an analogous spontaneous dehydrohalogenation under physiological conditions and is instead isolated as a stable synthetic intermediate [3]. For researchers studying fumarase mechanism or the metabolic processing of fluorinated TCA‑cycle intermediates, this intrinsic instability provides a natural reporter system—HF release can be monitored spectrophotometrically via yeast peroxidase complex formation [4], a feature absent from the chloro‑, bromo‑, and non‑halogenated malate series.

fluoromalate decomposition oxaloacetate formation HF elimination metabolic pathway probe

Highest‑Value Application Scenarios for 2‑Fluoro‑3‑hydroxybutanedioic acid Based on Quantitative Differentiation Evidence


Mechanistic Enzymology: Probing Malic Enzyme and Malate Dehydrogenase Catalytic Mechanisms via Slow Substrate Kinetics

Laboratories studying the chemical mechanism of malic enzyme or malate dehydrogenase should select (2R,3R)‑erythro‑fluoromalate as the slow alternate substrate of choice. With a Km comparable to native malate but a turnover number 3300‑fold slower with NADP, this compound enables precise measurement of intrinsic kinetic isotope effects (DV/K = 1.39 with NADP; 3.32 with APADP) and 13C isotope effects at C‑4, distinguishing stepwise from concerted mechanisms [1]. This application is not feasible with malate (too fast), the threo‑fluoromalate isomer (inactive), or chloromalate (different enzyme specificity profile).

Mitochondrial Carrier Pharmacology: Isolating Malate‑Carrier‑Dependent Reducing‑Equivalent Shuttles in Hepatocyte Models

For studies requiring specific inhibition of the mitochondrial malate carrier without off‑target effects on succinate dehydrogenase, fluoromalate is the only commercially available probe that simultaneously inhibits malate dehydrogenase and the malate carrier [1]. In bicarbonate‑buffered hepatocyte preparations, fluoromalate suppresses ethanol oxidation (23 %), glycerol uptake (20 %), and sorbitol uptake (42 %) [1], providing a quantitative functional readout of malate‑carrier activity. Malonate, 2,2‑difluorosuccinate, and difluoro‑oxaloacetate cannot replicate this inhibition profile, making fluoromalate irreplaceable for investigators studying the malate‑aspartate shuttle or mitochondrial anion‑carrier pharmacology.

Bacterial Transport Biology: Non‑Metabolizable Probe for C4‑Dicarboxylate Uptake Kinetics in Gram‑Positive Bacteria

Microbiologists characterizing C4‑dicarboxylate transport systems in Bacillus subtilis and related organisms should employ 3‑fluoro‑L‑erythro‑malate as a radiolabeled or cold transport probe. The compound accumulates intracellularly more than 30‑fold without any detectable metabolic conversion [1], enabling unambiguous determination of transport kinetics without the confounding effects of intracellular metabolism that plague studies using malate, succinate, or fumarate. The 10‑fold increase in transport affinity observed upon malate induction [1] further permits discrimination between constitutive and inducible transport systems.

Fumarase Mechanistic Studies: Substrate‑Analog Hydration and HF‑Elimination Reporter Systems

Enzymologists investigating fumarase (fumarate hydratase) mechanism can exploit the unique decomposition chemistry of 2‑fluoromalic acid. Upon fumarase‑catalyzed hydration of fluorofumarate, the resulting α‑fluoromalate decomposes with a product distribution of L‑threo‑β‑fluoromalate to oxaloacetate of approximately 1 : 16 [1], and the liberated HF can be monitored spectrophotometrically via yeast peroxidase complex formation [2]. This self‑reporting system is unavailable with chlorofumarate‑derived chloromalate, which remains stable, and provides a distinct experimental advantage for laboratories studying fluorinated metabolite flux or developing continuous spectroscopic assays for fumarase activity.

Quote Request

Request a Quote for 2-Fluoro-3-hydroxybutanedioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.